molecular formula C16H22N2O2 B5189924 N'-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide

N'-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide

Cat. No.: B5189924
M. Wt: 274.36 g/mol
InChI Key: VPLWVGRMIBNKEN-GZTJUZNOSA-N
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Description

N-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide, also known as ICBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ICBH is a hydrazone derivative that has been synthesized by several methods and has shown promising results in scientific research.

Mechanism of Action

N'-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide exerts its effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In Alzheimer's and Parkinson's disease models, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N'-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its low toxicity and high stability. It can be easily synthesized and purified, making it a suitable compound for experimental studies. However, this compound has limitations, including its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for the study of N'-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to investigate the mechanism of action of this compound and to improve its bioavailability and solubility.

Synthesis Methods

N'-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide has been synthesized by several methods, including the reaction of cyclopentanecarbohydrazide with 2-isopropoxybenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then filtered and recrystallized to obtain pure this compound.

Scientific Research Applications

N'-(2-isopropoxybenzylidene)cyclopentanecarbohydrazide has shown potential in various scientific research applications, including the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models.

Properties

IUPAC Name

N-[(E)-(2-propan-2-yloxyphenyl)methylideneamino]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)20-15-10-6-5-9-14(15)11-17-18-16(19)13-7-3-4-8-13/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLWVGRMIBNKEN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=N/NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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